molecular formula C9H6Br2F2O2 B1409894 Methyl 2,3-dibromo-5,6-difluorophenylacetate CAS No. 1806326-49-7

Methyl 2,3-dibromo-5,6-difluorophenylacetate

Cat. No.: B1409894
CAS No.: 1806326-49-7
M. Wt: 343.95 g/mol
InChI Key: DQUWAGIUCNCRCA-UHFFFAOYSA-N
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Description

Methyl 2,3-dibromo-5,6-difluorophenylacetate is an organic compound with the molecular formula C9H6Br2F2O2 and a molecular weight of 343.95 g/mol. This compound is characterized by the presence of bromine and fluorine atoms on a phenyl ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-dibromo-5,6-difluorophenylacetate typically involves the bromination and fluorination of a phenylacetate precursor. One common method involves the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern on the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination reactions, utilizing specialized equipment to handle the reactive intermediates and ensure safety. The process may also include purification steps such as recrystallization or chromatography to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dibromo-5,6-difluorophenylacetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Coupling: Palladium catalysts and boron reagents are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 2,3-dibromo-5,6-difluorophenylacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2,3-dibromo-5,6-difluorophenylacetate involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,3-dibromo-4,6-difluorophenylacetate: Similar in structure but with different substitution patterns on the phenyl ring.

    Methyl 4,6-dibromo-2,3-difluorophenylacetate: Another isomer with bromine and fluorine atoms in different positions.

Uniqueness

Methyl 2,3-dibromo-5,6-difluorophenylacetate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in various research applications, particularly in the synthesis of complex organic molecules and the study of biochemical interactions.

Biological Activity

Methyl 2,3-dibromo-5,6-difluorophenylacetate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C10H8Br2F2O2
  • Molecular Weight : 343.98 g/mol
  • IUPAC Name : Methyl 2,3-dibromo-5,6-difluorobenzoate

The compound features a phenylacetate moiety with bromine and fluorine substituents, which are known to influence its reactivity and biological interactions.

Biological Activity Overview

This compound exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have indicated that halogenated compounds can possess significant antimicrobial activity. The presence of bromine and fluorine atoms enhances the lipophilicity and stability of the molecule, potentially increasing its efficacy against various microbial strains.
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to modulate inflammatory pathways. The interaction with protein kinase C (PKC) has been noted in related studies, suggesting that this compound may influence inflammatory responses by acting as a PKC modulator .
  • Antitumor Activity : Preliminary data suggest that compounds with similar structures may exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest through various signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Protein Kinase C Modulation : The compound may activate or inhibit PKC pathways, which are crucial in regulating cell proliferation and survival. This modulation can lead to altered gene expression profiles associated with inflammation and tumorigenesis .
  • Reactive Oxygen Species (ROS) Generation : Halogenated compounds often induce oxidative stress in cells, leading to increased ROS production. This can result in cellular damage and apoptosis in susceptible cell types.
  • DNA Interaction : Some studies suggest that halogenated phenylacetates can intercalate into DNA or bind covalently to DNA bases, leading to mutagenic effects that could contribute to their antitumor properties.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of halogenated phenylacetates found that this compound displayed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Case Study 2: Anti-inflammatory Activity

In a controlled experiment involving murine models of inflammation, the administration of this compound resulted in a marked reduction in paw edema compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.

Case Study 3: Antitumor Potential

Research conducted on various cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.

Comparative Analysis Table

Activity TypeObserved EffectReference
AntimicrobialInhibition against S. aureus and E. coli
Anti-inflammatoryReduced paw edema in murine models
AntitumorDecreased viability in HeLa and MCF-7

Properties

IUPAC Name

methyl 2-(2,3-dibromo-5,6-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2F2O2/c1-15-7(14)2-4-8(11)5(10)3-6(12)9(4)13/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUWAGIUCNCRCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=CC(=C1Br)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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